molecular formula C11H18N2O3 B12053531 Amobarbital-d5 CAS No. 1190003-63-4

Amobarbital-d5

Katalognummer: B12053531
CAS-Nummer: 1190003-63-4
Molekulargewicht: 231.30 g/mol
InChI-Schlüssel: VIROVYVQCGLCII-SGEUAGPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amobarbital-d5 involves the incorporation of deuterium atoms into the amobarbital molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol (CD3OD) as a solvent in the reaction, which facilitates the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Amobarbital-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Wirkmechanismus

Amobarbital-d5, like amobarbital, exerts its effects by binding to the gamma-aminobutyric acid (GABAA) receptor at either the alpha or beta subunit. This binding potentiates the effect of gamma-aminobutyric acid (GABA) at the receptor, leading to increased inhibitory postsynaptic currents. Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, further contributing to its sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Amobarbital-d5

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated amobarbital in complex biological matrices .

Eigenschaften

CAS-Nummer

1190003-63-4

Molekularformel

C11H18N2O3

Molekulargewicht

231.30 g/mol

IUPAC-Name

5-(3-methylbutyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2

InChI-Schlüssel

VIROVYVQCGLCII-SGEUAGPISA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCC(C)C

Kanonische SMILES

CCC1(C(=O)NC(=O)NC1=O)CCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.